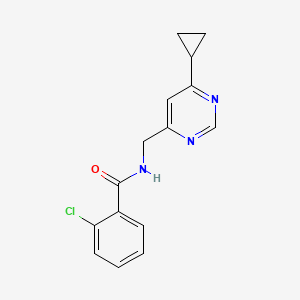

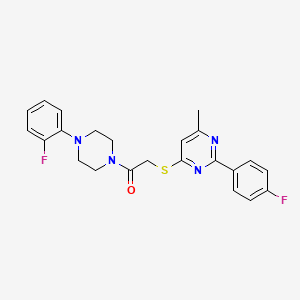

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

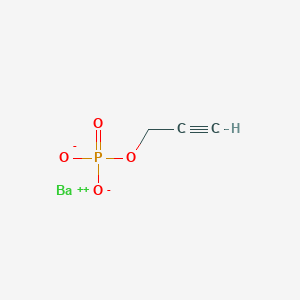

“2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that have been found to have a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide”, involves various synthetic approaches . For instance, one method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and was found to be consistent with the molecular structure after DFT optimization .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. The cyclopropyl group attached to the pyrimidinylmethyl benzamide structure plays a crucial role in this context. It not only enhances the hydrogen bonding capability of the benzamide NH but also has a significant effect on reducing metabolism, making it a valuable intermediate for further chemical modifications .

Boronic Acid Derivatives

As a boronic acid derivative, 2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is utilized in the synthesis of pinacol boronic esters. These esters are pivotal in various chemical reactions, including the Suzuki–Miyaura coupling, which is a cornerstone in cross-coupling organic chemistry .

Anticancer Research

Boronic acids and their derivatives have been actively studied for their anticancer properties. This compound, with its boronic acid moiety, could be explored for its potential use in cancer treatment, either as a therapeutic agent or as a building block for more complex anticancer molecules .

Antibacterial and Antiviral Agents

The structural features of this compound suggest potential antibacterial and antiviral applications. The presence of chlorine and the cyclopropyl group may contribute to these properties, making it a candidate for further study in the development of new antibacterial and antiviral drugs .

Neutron Capture Therapy

Boron carriers such as boronic acid pinacol esters are essential for neutron capture therapy, a targeted cancer treatment. The compound’s boronic acid derivative status indicates its suitability as a boron carrier, which could be used in the treatment of certain types of cancers .

Physicochemical Property Analysis

The compound’s molecular structure has been studied using density functional theory (DFT), revealing insights into its electrostatic potential and frontier molecular orbitals. These studies are crucial for understanding the compound’s reactivity and stability, which are important for its application in various fields of research .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)15(20)17-8-11-7-14(10-5-6-10)19-9-18-11/h1-4,7,9-10H,5-6,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIEZALPJKFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2589362.png)

![Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2589363.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2589365.png)

![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)